Tetrabutylammonium persulfate triple salt
Overview
Description
Synthesis Analysis
The synthesis of tetrabutylammonium persulfate and its derivatives often involves the use of tetrabutylammonium salts as intermediates or catalysts. For instance, the formation of polyaniline via bis(anilinium) persulfate, where tetrabutylammonium salts act as precursors, demonstrates the compound's role in initiating polymerization reactions in solid-state to yield conductive polymers with significant electrical properties (Matsubayashi, Tanaka, & Doi, 1989).
Molecular Structure Analysis
The molecular structure of tetrabutylammonium salts, including persulfate triple salts, has been extensively studied. The crystal and molecular structure determination of tetrabutylammonium bis(1,4-dithiin-2,3-dithiolato)nickelate(III) showcases the planar nature of these compounds, providing insights into their structural characteristics and potential stacking behaviors in solid forms (Kim et al., 1988).
Chemical Reactions and Properties
Tetrabutylammonium persulfate is known for its role in promoting various chemical reactions. For example, the compound has been utilized in the synthesis of polysubstituted isoindolinones through an aromatic radical cyclization process, highlighting its effectiveness as a promoter in complex organic syntheses (Borja-Miranda et al., 2020).
Physical Properties Analysis
The physical properties of tetrabutylammonium salts, such as solubility in water and micellar behaviors, exhibit unusual characteristics. The solubility of these compounds in water and their ability to form micelles at high temperatures without clouding illustrate their unique behaviors in aqueous solutions, which are not commonly observed in other surfactants (Zana, 2004).
Scientific Research Applications
Decolorization and Mineralization of Azo Dyes
Tetrabutylammonium persulfate has been applied in advanced oxidation processes for the decolorization and mineralization of reactive azo dyes in aqueous solutions. A study using a triple system involving ferric iron and sulfite to activate persulfate demonstrated efficient degradation of reactive Brilliant Red X-3B, with significant decolorization and partial mineralization observed. This system was effective under near-neutral pH values and could also degrade other organic pollutants, suggesting its potential for treating dyeing wastewater and other contaminated waters (Liu et al., 2016).
Chemoselective Biomimetic Oxidation
The chemoselective biomimetic oxidation of organosulfur compounds using tetrabutylammonium persulfate has been reported as a novel and efficient method. This process, conducted in the presence of manganese meso-tetraphenylporphyrin and imidazole, yields excellent results, indicating its utility in selective organic synthesis and potential applications in drug development and other chemical productions (Iranpoor, Mohajer, & Rezaeifard, 2004).
C-H Formylation of Nitrogen Heterocycles
An innovative metal-free, practical C-H formylation of nitrogen heterocycles has been developed using tetrabutylammonium persulfate as an oxidant. This method utilizes trioxane as a formyl equivalent, providing a mild and efficient technique for modifying medicinally relevant heterocycles with an aldehyde functional group. The application of tetrabutylammonium persulfate is critical for promoting the desired coupling, underscoring its importance in organic chemistry and drug design (Ganley et al., 2018).
Advanced Oxidation Processes for Wastewater Treatment
Tetrabutylammonium persulfate has been explored as an activator in advanced oxidation processes for the treatment of various types of wastewater, including those containing tetramethylammonium hydroxide (TMAH), a chemically stable and neuronally toxic compound. The activation of persulfate through ultraviolet light has shown effectiveness in degrading TMAH and other organic pollutants, offering a promising solution for the treatment of industrial wastewater and environmental remediation (Wang & Liang, 2014).
Safety And Hazards
Tetrabutylammonium persulfate triple salt is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing solid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It may intensify fire and cause skin and eye irritation. It may also cause respiratory irritation .
properties
IUPAC Name |
hydrogen sulfate;oxido hydrogen sulfate;tetrabutylazanium;sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C16H36N.2H2O5S.2H2O4S/c5*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5-6(2,3)4;2*1-5(2,3)4/h5*5-16H2,1-4H3;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMBKNUVZFAHJM-UHFFFAOYSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H183N5O18S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584955 | |
Record name | N,N,N-Tributylbutan-1-aminium hydrogen sulfate sulfate 2-sulfodioxidan-1-ide (5/1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1631.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium persulfate triple salt | |
CAS RN |
104548-30-3 | |
Record name | N,N,N-Tributylbutan-1-aminium hydrogen sulfate sulfate 2-sulfodioxidan-1-ide (5/1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104548-30-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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